molecular formula C24H30FIO6 B167819 Dexamethasone 21-iodoacetate CAS No. 1893-66-9

Dexamethasone 21-iodoacetate

Cat. No. B167819
CAS RN: 1893-66-9
M. Wt: 560.4 g/mol
InChI Key: SBWPMXHFJJCNJZ-OWWZPINESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone 21-iodoacetate is a synthetic glucocorticoid steroid that has been used extensively in scientific research. It is a derivative of dexamethasone, which is a widely used anti-inflammatory and immunosuppressant drug. Dexamethasone 21-iodoacetate has been used in various research applications, including studies on the mechanism of action of glucocorticoids, as well as investigations into the biochemical and physiological effects of these compounds.

Mechanism Of Action

Glucocorticoids, such as dexamethasone 21-iodoacetate, exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. Upon binding, the GR undergoes a conformational change and translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This results in the activation or repression of target genes, leading to the observed effects of glucocorticoids.

Biochemical And Physiological Effects

Dexamethasone 21-iodoacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the expression of genes involved in inflammation, immune function, metabolism, and cell proliferation. It has also been shown to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, and to affect protein synthesis and degradation.

Advantages And Limitations For Lab Experiments

The advantages of using dexamethasone 21-iodoacetate in lab experiments include its high purity and potency, as well as its well-established mechanism of action. It is also readily available from commercial sources. However, one limitation of using dexamethasone 21-iodoacetate is that it is a synthetic compound and may not fully replicate the effects of endogenous glucocorticoids. Additionally, its effects may be cell-type specific and may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on dexamethasone 21-iodoacetate. One area of interest is the development of more selective glucocorticoid receptor agonists, which may have fewer side effects than dexamethasone 21-iodoacetate. Another area of interest is the investigation of the effects of glucocorticoids on epigenetic regulation, such as DNA methylation and histone modifications. Finally, there is a need for further research on the role of glucocorticoids in the regulation of immune function and inflammation, particularly in the context of chronic diseases such as autoimmune disorders and cancer.
Conclusion
Dexamethasone 21-iodoacetate is a synthetic glucocorticoid steroid that has been widely used in scientific research. It has been used to study the mechanism of action of glucocorticoids, as well as the biochemical and physiological effects of these compounds. While it has several advantages for lab experiments, such as its high purity and potency, it also has limitations, such as its synthetic nature and potential cell-type specificity. Future research on dexamethasone 21-iodoacetate may focus on the development of more selective glucocorticoid receptor agonists and the investigation of the effects of glucocorticoids on epigenetic regulation and chronic diseases.

Synthesis Methods

Dexamethasone 21-iodoacetate is synthesized from dexamethasone by reacting it with iodoacetic acid. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields the desired product in high yield and purity.

Scientific Research Applications

Dexamethasone 21-iodoacetate has been used in various scientific research applications, including studies on the mechanism of action of glucocorticoids, as well as investigations into the biochemical and physiological effects of these compounds. It has been used to study the effects of glucocorticoids on gene expression, protein synthesis, and cell signaling pathways. It has also been used to investigate the role of glucocorticoids in the regulation of immune function, inflammation, and metabolism.

properties

CAS RN

1893-66-9

Product Name

Dexamethasone 21-iodoacetate

Molecular Formula

C24H30FIO6

Molecular Weight

560.4 g/mol

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate

InChI

InChI=1S/C24H30FIO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,25)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-26/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23?,24+/m1/s1

InChI Key

SBWPMXHFJJCNJZ-OWWZPINESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CI)O)C)O)F)C

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C

synonyms

dexamethasone 21-iodoacetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.